

Unveiling the Cellular Electrophysiological Profile of Disopyramide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Disopyramide

Cat. No.: B563526

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias.^[1] Its primary mechanism of action involves the modulation of ion channels within cardiac myocytes, thereby altering the cellular electrophysiological properties that govern the heart's rhythm. This technical guide provides a comprehensive overview of the cellular electrophysiological effects of **Disopyramide**, detailing its impact on key cardiac ion channels, the resulting changes in the cardiac action potential, and the experimental methodologies employed to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug safety assessment.

Core Mechanism of Action

Disopyramide's principal antiarrhythmic effect stems from its ability to block voltage-gated sodium channels (Nav1.5) in cardiac muscle cells.^{[1][2]} By inhibiting the rapid inward sodium current (I_{Na}) during Phase 0 of the cardiac action potential, **Disopyramide** decreases the rate of depolarization, leading to a reduced upstroke velocity and slowed conduction of the electrical impulse through the heart.^{[3][4]} This action contributes to the termination of re-entrant arrhythmias.

Beyond its prominent sodium channel blocking activity, **Disopyramide** also exerts effects on other key cardiac ion channels. It is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels, which contributes to the prolongation of the action potential duration (APD).[5] Furthermore, studies have demonstrated that **Disopyramide** can inhibit the L-type calcium current (ICa-L) and the late sodium current (INaL).[3] These multi-channel effects collectively shape the overall electrophysiological profile of the drug.

Quantitative Analysis of Disopyramide's Electrophysiological Effects

The following tables summarize the quantitative data on the effects of **Disopyramide** on various cellular electrophysiological parameters.

Table 1: Inhibitory Potency of **Disopyramide** on Cardiac Ion Channels

Ion Channel	Channel Subtype	IC50 (μM)	Cell Type	Reference
Sodium Channel	Nav1.5 (peak current)	120.8 ± 13.0	CHO cells	[6]
Potassium Channel	hERG (Kv11.1)	7.3	HEK-293 cells	[7]
Potassium Channel	hERG (Kv11.1)	8.16 ± 0.51	CHO cells	[6]

Table 2: Effects of **Disopyramide** on Cardiac Action Potential Duration (APD)

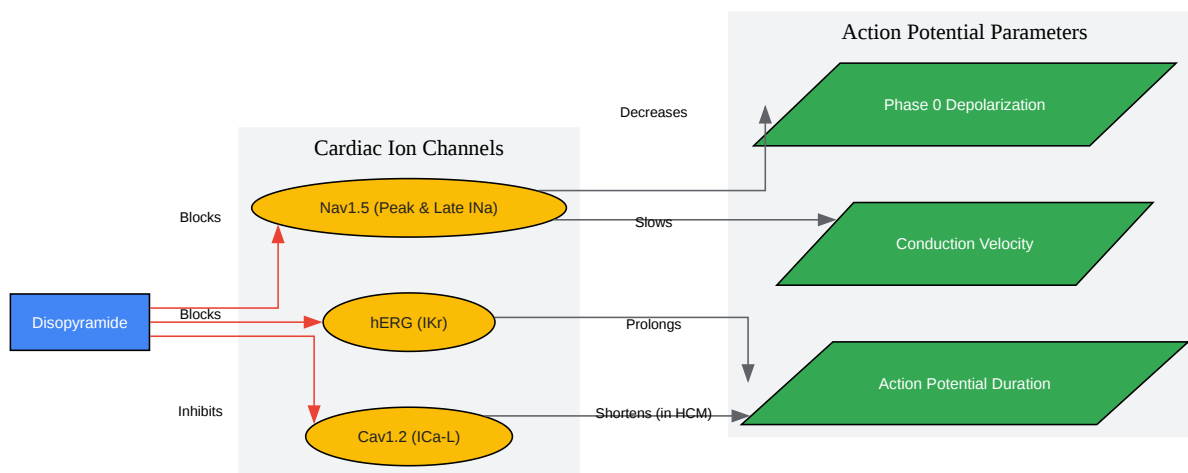
Cell Type	Concentration (μM)	APD Parameter	Change	Reference
Human iPSC-CMs (SQTS1)	10	APD50	Prolonged	[6]
Human iPSC-CMs (SQTS1)	10	APD90	Prolonged	[6]
Human iPSC-CMs (SQTS1)	30	APD90	Prolonged	[6]
HCM Cardiomyocytes	5	APD	Shortened	[3]

HCM: Hypertrophic Cardiomyopathy; iPSC-CMs: Induced Pluripotent Stem Cell-derived Cardiomyocytes; SQTS1: Short QT Syndrome Type 1

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

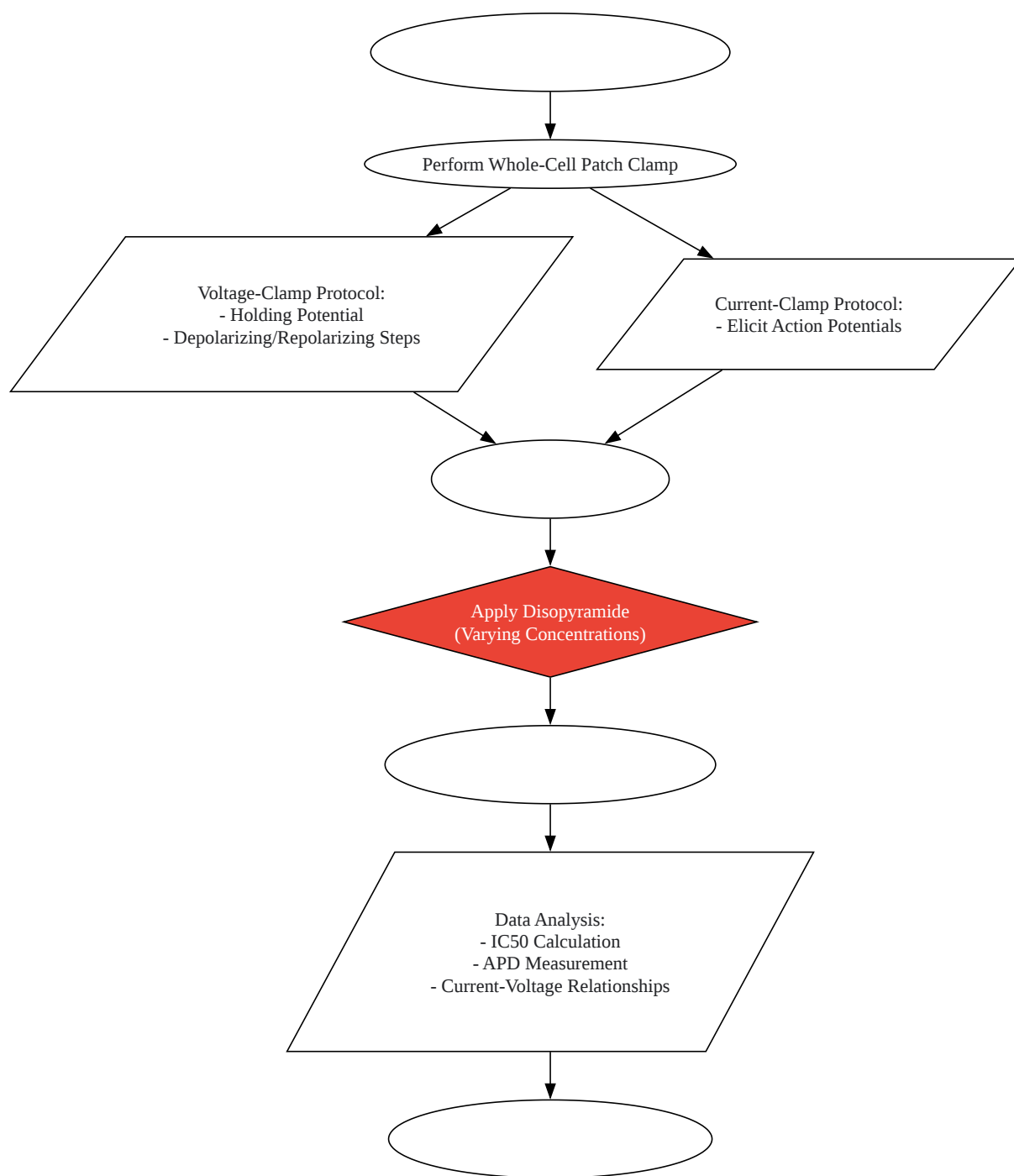
Signaling Pathway of Disopyramide's Cellular Action



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Caption: Cellular mechanism of **Disopyramide**'s electrophysiological effects.

Experimental Workflow for Assessing Disopyramide's Effects



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